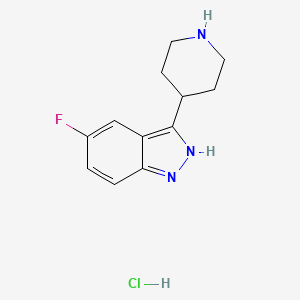
5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride is a chemical compound with the molecular formula C12H14ClFN2O It is a white solid powder that is soluble in water and organic solvents This compound is known for its strong charge polarity due to its quaternary ammonium salt structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Acylation: The starting material undergoes acylation to introduce the desired functional groups.
Substitution Reaction: The acylated intermediate undergoes a substitution reaction to introduce the fluorine atom.
Cyclization: The substituted intermediate is then cyclized to form the indazole ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving the use of advanced equipment and controlled reaction conditions. The industrial production also ensures compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antidepressant and neuroprotective agent.
Pharmacology: The compound is investigated for its interactions with various biological targets, including neurotransmitter receptors.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biological Research: The compound is used in studies related to its effects on cellular processes and pathways.
Mécanisme D'action
The mechanism of action of 5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter receptors, leading to changes in neuronal activity. The compound may also influence various signaling pathways, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
- 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
Uniqueness
5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride is unique due to its specific indazole ring structure and the presence of both fluorine and piperidine moieties. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
1228631-51-3 |
|---|---|
Formule moléculaire |
C12H15ClFN3 |
Poids moléculaire |
255.72 g/mol |
Nom IUPAC |
5-fluoro-3-piperidin-4-yl-2H-indazole;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c13-9-1-2-11-10(7-9)12(16-15-11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2,(H,15,16);1H |
Clé InChI |
PTDBHLRVORUQIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=C3C=C(C=CC3=NN2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


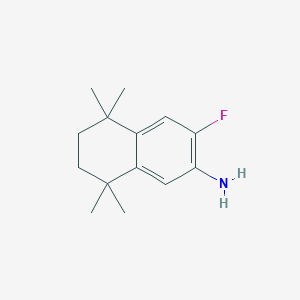
![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)
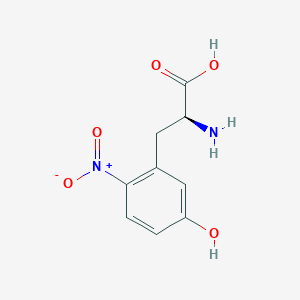
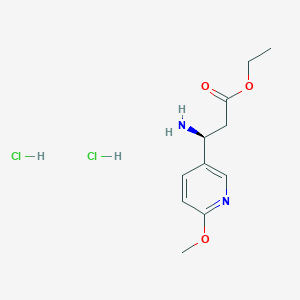
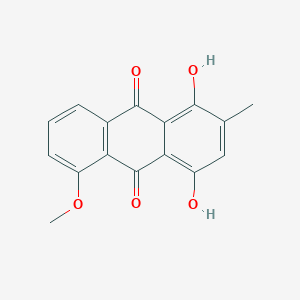
![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)

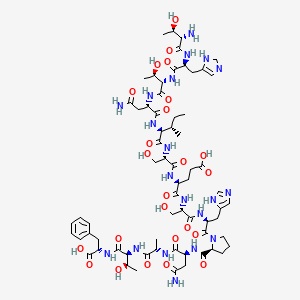
![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)
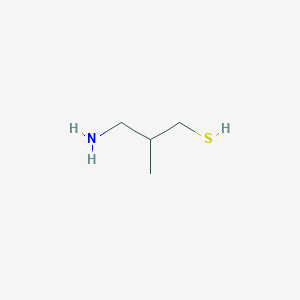
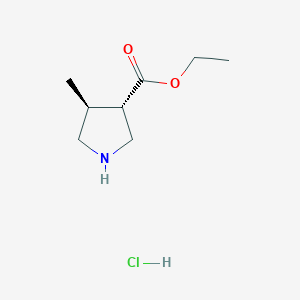
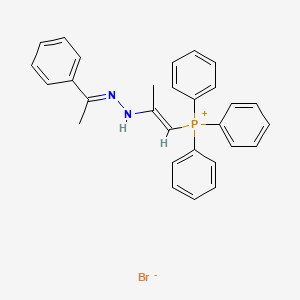
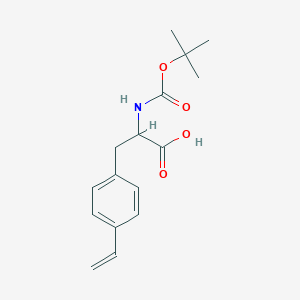
![tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13147695.png)
